Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)- Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)- Ergotamine is a naturally occurring ergot alkaloid with vasoconstrictor and analgesic property. Ergotamine selectively binds and activates serotonin (5-HT) 1D receptors located on intracranial blood vessels, including those on arterio-venous anastomoses, thereby resulting in vasoconstriction and reducing the blood flow in cerebral arteries that may lead to relieve of vascular headaches. This agent also selectively binds to alpha-adrenergic receptors, thereby stimulating vascular smooth muscle and causing vasoconstriction in both arteries and veins, which also contributes to the relief of headaches. Furthermore, the activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release.
Ergotamine, also known as gynergen or ergo-kranit, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Ergotamine is a drug which is used for use as therapy to abort or prevent vascular headache, e. g. , migraine, migraine variants, or so called "histaminic cephalalgia". Ergotamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, ergotamine is primarily located in the membrane (predicted from logP). Ergotamine is a potentially toxic compound.
Ergotamine is a peptide ergot alkaloid that is dihydroergotamine in which a double bond replaces the single bond between positions 9 and 10. It has a role as a non-narcotic analgesic, a vasoconstrictor agent, a serotonergic agonist, an alpha-adrenergic agonist and a mycotoxin.
Brand Name: Vulcanchem
CAS No.: 113-15-5
VCID: VC0013844
InChI: InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)
SMILES: CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Molecular Formula: C33H35N5O5
Molecular Weight: 581.7 g/mol

Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)-

CAS No.: 113-15-5

Reference Standards

VCID: VC0013844

Molecular Formula: C33H35N5O5

Molecular Weight: 581.7 g/mol

Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)- - 113-15-5

CAS No. 113-15-5
Product Name Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha)-
Molecular Formula C33H35N5O5
Molecular Weight 581.7 g/mol
IUPAC Name N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)
Standard InChIKey XCGSFFUVFURLIX-VFGNJEKYSA-N
Isomeric SMILES C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C
SMILES CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Canonical SMILES CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
Colorform Needles from alcohol; prisms from benzene; plates from acetone
Elongated prisms from benzene
Melting Point 397 °F decomposes (EPA, 1998)
213.5 dec °C
213 °C, decomposes
213.5°C
Physical Description Powder or liquid forms available as drugs. Used in obstetrics and in the treatment of migraine headaches. (EPA, 1998)
Solid
Description Ergotamine is a naturally occurring ergot alkaloid with vasoconstrictor and analgesic property. Ergotamine selectively binds and activates serotonin (5-HT) 1D receptors located on intracranial blood vessels, including those on arterio-venous anastomoses, thereby resulting in vasoconstriction and reducing the blood flow in cerebral arteries that may lead to relieve of vascular headaches. This agent also selectively binds to alpha-adrenergic receptors, thereby stimulating vascular smooth muscle and causing vasoconstriction in both arteries and veins, which also contributes to the relief of headaches. Furthermore, the activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release.
Ergotamine, also known as gynergen or ergo-kranit, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Ergotamine is a drug which is used for use as therapy to abort or prevent vascular headache, e. g. , migraine, migraine variants, or so called "histaminic cephalalgia". Ergotamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, ergotamine is primarily located in the membrane (predicted from logP). Ergotamine is a potentially toxic compound.
Ergotamine is a peptide ergot alkaloid that is dihydroergotamine in which a double bond replaces the single bond between positions 9 and 10. It has a role as a non-narcotic analgesic, a vasoconstrictor agent, a serotonergic agonist, an alpha-adrenergic agonist and a mycotoxin.
Related CAS 379-79-3 (2:1 tartrate salt)
Shelf Life Stable under recommended storage conditions. /Ergotamine tartrate/
Very hygroscopic. Darkens and decomposes on exposure to air, heat and light.
Solubility less than 1 mg/mL at 68° F (NTP, 1992)
Slight
In water, 2.91 mg/L at 25 °C (est)
Almost insoluble in water
Very soluble in benzene, ethyl ether, chloroform
Soluble in about 70 parts methanol, 150 parts acetone, 300 parts alcohol; freely soluble in chloroform, pyridine, glacial acetic acid; moderately soluble in ethyl acetate; slightly soluble in benzene; almost insoluble in petroleum ether
2.23e-01 g/L
Synonyms Cornutamine
Ergo Kranit
ergo sanol
Ergo-Kranit
Ergodryl Mono
Ergomar
Ergostat
Ergotamine
Ergotamine Tartrate
Ergotamine Tartrate (2:1)
Ergotaminine
Gynergen
Lingraine
Mono, Ergodryl
Tartrate, Ergotamine
Vapor Pressure 1.60X10-24 mm Hg at 25 °C (est)
PubChem Compound 3251
Last Modified Nov 12 2021
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